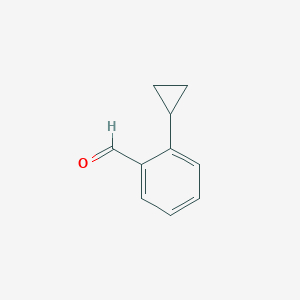

2-Cyclopropylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDXHSUCDWVQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-51-9 | |

| Record name | 2-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Cyclopropylbenzaldehyde (CAS No. 20034-51-9), a valuable synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed, field-proven synthesis protocol, explore its key chemical reactions, and discuss its strategic application in medicinal chemistry, grounded in authoritative references.

Introduction: The Strategic Value of the 2-Cyclopropylphenyl Moiety

The incorporation of a cyclopropyl ring into aromatic systems is a well-established strategy in modern medicinal chemistry. This small, strained carbocycle is far from being a simple lipophilic spacer; its unique steric and electronic properties can profoundly and beneficially impact a molecule's pharmacological profile. The cyclopropyl group can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism, modulate pKa, and enforce specific conformations that can lead to increased binding potency and selectivity for biological targets.

This compound serves as a key building block, providing access to this privileged structural motif. Its aldehyde functionality acts as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures for the discovery of novel therapeutics.

Core Properties of this compound

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20034-51-9 | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 234.7 ± 19.0 °C (Predicted) | |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | This compound | [1] |

| SMILES | C1CC1C2=CC=CC=C2C=O | [1] |

| InChIKey | ZVDXHSUCDWVQEY-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Validated Two-Step Approach

While several synthetic routes to substituted benzaldehydes exist, a robust and widely applicable method for preparing this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective oxidation. This approach offers high yields and functional group tolerance, starting from commercially available materials.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Cyclopropylbenzyl alcohol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Here, it is employed to couple the aryl bromide of 2-bromobenzyl alcohol with a cyclopropylboronic acid derivative.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) complex, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. Phosphine ligands (e.g., SPhos, P(t-Bu)₃) are used to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

-

Reaction Setup: In a glove box or under an inert atmosphere (Argon or Nitrogen), charge a flame-dried round-bottom flask with 2-bromobenzyl alcohol (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

-

Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-cyclopropylbenzyl alcohol.

Step 2: Selective Oxidation to this compound

The oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Causality of Experimental Choices:

-

Oxidizing Agent: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation as they are selective for the oxidation of primary alcohols to aldehydes without significant side product formation. A Swern oxidation is also a reliable alternative.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent for these oxidations as it is inert and easily removed.

Experimental Protocol (using PCC):

-

Reaction Setup: To a stirred solution of 2-cyclopropylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary to afford pure this compound.

Key Chemical Reactions and Synthetic Utility

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, making it a highly versatile intermediate.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of various substituents.

Caption: Schematic of the Wittig reaction with this compound.

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds. This compound can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in pharmaceutical synthesis for introducing amine functionalities.

Caption: Workflow for Reductive Amination of this compound.

Application in Drug Discovery: A Precursor to TRPA1 Antagonists

A significant application of this compound is its use as an intermediate in the synthesis of antagonists for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making it an attractive target for novel analgesic and anti-inflammatory drugs.[2][3][4]

Several patented series of TRPA1 antagonists utilize the 2-cyclopropylphenyl scaffold, which can be derived from this compound. For instance, the aldehyde can be converted into a key intermediate that is subsequently elaborated into the final active pharmaceutical ingredient (API). The cyclopropyl group in this position is often crucial for achieving high potency and a desirable pharmacokinetic profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward, high-yielding synthesis from common starting materials, combined with the versatility of its aldehyde functional group, provides chemists with a reliable tool to access the valuable 2-cyclopropylphenyl moiety. The proven utility of this scaffold in developing potent and metabolically stable drug candidates, such as TRPA1 antagonists, underscores the continued relevance and importance of this compound in the pursuit of novel therapeutics.

References

-

Expert Opinion on Therapeutic Patents. (n.d.). An updated patent review of TRPA1 antagonists (2020 - present). PubMed. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists. [Link]

-

ResearchGate. (n.d.). An updated patent review of TRPA1 antagonists (2020 - present). [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

Synthesis of 2-Cyclopropylbenzaldehyde from starting materials

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylbenzaldehyde

Abstract

This compound is a pivotal structural motif and a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The incorporation of a cyclopropyl ring onto an aromatic aldehyde framework imparts unique conformational and electronic properties, making it a sought-after intermediate in drug development.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of methodologies, including palladium-catalyzed cross-coupling, Grignard-based approaches, and direct cyclopropanation. Each section is structured to deliver not just procedural steps, but also the causal logic behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is far more than a simple three-membered carbocycle; it is a strategic tool in medicinal chemistry.[1] Its significant ring strain (~27.5 kcal/mol) confers unique electronic and steric properties that can be leveraged to enhance drug efficacy and safety.[1] Key advantages include:

-

Enhanced Metabolic Stability: The C-H bonds within a cyclopropane ring are stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1]

-

Improved Potency: The rigid structure of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving binding affinity to its biological target.[1]

-

Modulation of Physicochemical Properties: It serves as a valuable bioisostere for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Given these benefits, robust and scalable synthetic routes to key intermediates like this compound are of paramount importance.

Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for carbon-carbon bond formation, prized for its functional group tolerance and reliability.[3][4] This approach typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.[3]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, three-step process that forms the basis of this synthetic strategy.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzaldehyde), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated organoboron species (e.g., cyclopropylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[5]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Authoritative Grounding & Experimental Protocol

A highly effective protocol involves the use of potassium cyclopropyltrifluoroborate, a stable and easily handled alternative to the more volatile boronic acid. This method has been successfully applied to a range of aryl chlorides, demonstrating its broad utility.

Protocol: Synthesis via Suzuki-Miyaura Coupling [6]

-

Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial) under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (0.015 mmol), a suitable phosphine ligand such as XPhos (0.03 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), and K₂CO₃ (1.5 mmol) as the base.

-

Reagent Addition: Seal the vessel. Through a septum, add a solution of 2-bromobenzaldehyde (0.5 mmol) dissolved in a suitable solvent system, such as a toluene/water mixture.

-

Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80°C to 110°C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Data Presentation & Field Insights

| Parameter | Typical Value | Rationale & Causality |

| Starting Materials | 2-Bromobenzaldehyde, K-cyclopropyltrifluoroborate | The bromo-substituent offers a good balance of reactivity and stability.[3] The trifluoroborate salt is air- and moisture-stable, simplifying handling. |

| Catalyst System | Pd(OAc)₂ / XPhos | Palladium acetate is a common Pd(II) precatalyst. XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, especially for challenging substrates. |

| Base | K₂CO₃ or Cs₂CO₃ | The base is crucial for activating the boronate species to facilitate transmetalation.[5] Cesium carbonate is often more effective but also more expensive. |

| Yield | 60-90% | Yields are highly dependent on the purity of reagents, efficiency of inert atmosphere techniques, and choice of ligand. |

Trustworthiness: The success of this protocol hinges on maintaining an oxygen-free environment to prevent the degradation of the Pd(0) catalyst and phosphine ligands. The choice of a bulky ligand like XPhos is a deliberate one to accelerate the rate-limiting reductive elimination step.

Synthetic Strategy II: Grignard Reagent Addition

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds through the addition of an organomagnesium halide to a carbonyl group or other electrophile.[7][8]

Mechanistic Rationale & Pathway Design

The core of this strategy is the nucleophilic character of the Grignard reagent.[9] A direct reaction of cyclopropylmagnesium bromide with 2-bromobenzaldehyde would be complicated. A more robust approach involves reacting the Grignard reagent with an electrophile where the aldehyde functionality is either protected or present in a precursor form, such as a Weinreb amide.

The Weinreb amide (N-methoxy-N-methylamide) is an excellent electrophile for Grignard reactions because it forms a stable, chelated tetrahedral intermediate.[10] This intermediate resists further addition of the Grignard reagent and collapses to the desired ketone (or in this case, aldehyde) only upon acidic workup. This circumvents the common problem of over-addition, which would lead to the formation of a secondary alcohol.[9][10]

Caption: Fig 2. Grignard Synthesis via Weinreb Amide.

Authoritative Grounding & Experimental Protocol

This two-step approach first converts a 2-halobenzoyl derivative to the Weinreb amide, followed by the Grignard addition.

Protocol: Grignard Synthesis via Weinreb Amide Intermediate [10][11]

-

Weinreb Amide Synthesis: In a flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM). Cool to 0°C and add a base (e.g., pyridine or triethylamine). Slowly add 2-bromobenzoyl chloride and allow the reaction to warm to room temperature. After workup, the N-methoxy-N-methyl-2-bromobenzamide is isolated.

-

Grignard Reaction:

-

Grignard Reagent Preparation: Prepare cyclopropylmagnesium bromide by slowly adding cyclopropyl bromide to magnesium turnings in anhydrous THF.

-

Addition: Cool the Weinreb amide solution in anhydrous THF to 0°C. Add the freshly prepared cyclopropylmagnesium bromide solution dropwise.

-

Monitoring: Stir the reaction at 0°C or room temperature until the starting material is consumed (monitor by TLC).

-

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl or dilute HCl at 0°C.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography.

Data Presentation & Field Insights

| Parameter | Specification | Rationale & Causality |

| Key Reagents | Cyclopropyl Bromide, Mg Turnings, Weinreb Amide | The Grignard reagent acts as a potent carbon nucleophile.[8] The Weinreb amide is the key to controlling reactivity and preventing alcohol formation.[10] |

| Critical Condition | Strictly Anhydrous | Grignard reagents are strong bases and are readily quenched by protic sources, including water, which will destroy the reagent and reduce the yield.[8] |

| Workup | Mildly Acidic Quench | The acidic workup is required to break down the stable chelated intermediate and liberate the aldehyde functional group. |

| Yield | 50-75% (over 2 steps) | Yields are sensitive to the quality and reactivity of the magnesium and the efficiency of the anhydrous technique. |

Trustworthiness: This protocol's reliability is built upon the strategic use of the Weinreb amide to "tame" the high reactivity of the Grignard reagent. The self-validating aspect is the clean conversion to the aldehyde upon workup, without significant formation of the corresponding secondary alcohol, which would occur with esters or acyl chlorides.[9]

Synthetic Strategy III: Simmons-Smith Cyclopropanation

An alternative strategy is to construct the cyclopropyl ring directly onto a molecule that already contains the benzaldehyde framework. This is achieved via a cyclopropanation reaction, with the Simmons-Smith reaction being a classic and effective method.[12]

Mechanistic Rationale

This reaction involves the treatment of an alkene (in this case, 2-vinylbenzaldehyde) with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[12] The carbenoid is generated in situ from diiodomethane and a zinc-copper couple. The reaction proceeds through a concerted, cheletropic mechanism where the carbenoid adds across the double bond in a syn fashion.[12]

Caption: Fig 3. Simmons-Smith Cyclopropanation Workflow.

Authoritative Grounding & Experimental Protocol

The Simmons-Smith reaction is a well-documented and reliable method for converting alkenes into cyclopropanes.[1][12]

Protocol: Simmons-Smith Cyclopropanation [1]

-

Catalyst Preparation: Prepare the zinc-copper couple by activating zinc dust with a copper sulfate solution.

-

Reaction Setup: To a flask containing the activated Zn(Cu) couple in a dry solvent (e.g., diethyl ether), add a solution of 2-vinylbenzaldehyde.

-

Reagent Addition: Add diiodomethane (CH₂I₂) dropwise to the stirred suspension. The reaction can be mildly exothermic. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction for several hours until completion, as monitored by TLC or GC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the zinc salts.

-

Extraction & Purification: Extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation & Field Insights

| Parameter | Specification | Rationale & Causality |

| Starting Material | 2-Vinylbenzaldehyde | The presence of the alkene is the prerequisite for this cyclopropanation reaction. |

| Key Reagents | Diiodomethane, Zinc-Copper Couple | These reagents generate the active carbenoid species responsible for the C-C bond formations.[12] Diethylzinc can be used as a more reactive but also more pyrophoric alternative. |

| Stereochemistry | Stereospecific (syn-addition) | The concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (though not relevant for this specific un-substituted case).[12] |

| Yield | 50-80% | Yields can be affected by the activity of the zinc-copper couple and the purity of the diiodomethane. |

Trustworthiness: This method is valued for its reliability and functional group tolerance. The aldehyde group is generally stable under these conditions. The protocol's success relies on the effective activation of the zinc to form the reactive carbenoid.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and the specific requirements of the research program.

| Feature | Suzuki-Miyaura Coupling | Grignard Reaction (Weinreb) | Simmons-Smith Cyclopropanation |

| Starting Materials | 2-Halobenzaldehyde, Cyclopropylboron species | 2-Halobenzoyl derivative, Cyclopropyl bromide | 2-Vinylbenzaldehyde, Diiodomethane |

| Key Advantage | High functional group tolerance; reliable | Utilizes classic, cost-effective reagents | Direct ring formation; stereospecific |

| Main Challenge | Cost of palladium catalyst and ligands | Strict anhydrous conditions required | Availability of vinyl precursor; zinc activation |

| Scalability | Generally good; catalyst cost can be a factor | Good, but requires careful process control | Moderate; handling of zinc salts on scale |

| Atom Economy | Moderate | Moderate | Good |

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The Suzuki-Miyaura cross-coupling offers excellent reliability and functional group tolerance, making it a preferred method in many discovery chemistry settings. The Grignard-based approach , when thoughtfully designed using a Weinreb amide intermediate, provides a powerful and cost-effective alternative, provided that stringent anhydrous conditions can be maintained. Finally, the Simmons-Smith cyclopropanation presents a direct and elegant route if the corresponding vinyl precursor is readily available. The selection of the optimal pathway will ultimately be guided by a careful consideration of starting material availability, project scale, economic constraints, and the specific expertise of the research team. Each method, grounded in fundamental principles of organic chemistry, provides a reliable entry point to this valuable molecular building block, facilitating further innovation in drug discovery and materials science.

References

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

-

Suzuki reaction. Wikipedia. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Universität Freiburg. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Cyclopropanation. Wikipedia. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

This compound | C10H10O | CID 15473324. PubChem. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. [Link]

-

2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Organic Syntheses Procedure. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-Cyclopropylbenzaldehyde

An In-depth Technical Guide to 2-Cyclopropylbenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an aromatic aldehyde characterized by the presence of a cyclopropyl group at the ortho-position to the formyl group. This unique structural arrangement, combining the reactivity of an aldehyde with the distinct electronic and conformational properties of a cyclopropyl ring, makes it a valuable building block in organic synthesis. The cyclopropyl moiety is of particular interest in medicinal chemistry, often regarded as a "privileged" structural motif. Its incorporation can significantly influence the pharmacological profile of a molecule.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 20034-51-9 | [2][3] |

| Molecular Formula | C₁₀H₁₀O | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 234.7 ± 19.0 °C (Predicted) | [5] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [5][6][7] |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. Below is an expert interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[8][9] Additionally, two distinct C-H stretching bands for the aldehyde proton can be anticipated around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ .[9] The presence of the aromatic ring will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the structure.

-

Aldehydic Proton: A highly deshielded singlet is expected between δ 9.5-10.5 ppm .[9]

-

Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm ), likely as complex multiplets due to their differing chemical environments and spin-spin coupling.[8]

-

Cyclopropyl Protons: The protons of the cyclopropyl ring will resonate in the upfield region, typically between δ 0.5-2.0 ppm , exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]

¹³C NMR: The carbon NMR spectrum will show characteristic resonances.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm .[9]

-

Aromatic Carbons: Carbons of the benzene ring will appear between δ 120-150 ppm .

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group will be found in the upfield region, typically below δ 30 ppm .

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 146.07 .[2][10]

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic procedures for this compound are not extensively published, established organometallic cross-coupling reactions provide a reliable pathway. A plausible and efficient method involves the Suzuki coupling of 2-bromobenzaldehyde with cyclopropylboronic acid, catalyzed by a palladium complex. This approach is widely used for the formation of carbon-carbon bonds.[11] An alternative one-pot, two-step procedure could involve the reduction of a suitable Weinreb amide followed by a cross-coupling reaction.[12]

Caption: Plausible synthesis of this compound via Suzuki coupling.

Key Chemical Reactions

The reactivity of this compound is dictated by its aldehyde functionality and the electronic influence of the ortho-cyclopropyl group.

-

Nucleophilic Addition: The aldehyde group is susceptible to attack by nucleophiles, a cornerstone of its utility in synthesis. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols and alkenes, respectively.

-

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding 2-cyclopropylbenzoic acid using common oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to 2-cyclopropylbenzyl alcohol with reducing agents such as sodium borohydride.

-

Reductive Amination: This compound is an excellent substrate for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines, which are common scaffolds in pharmaceuticals.

Caption: Reactivity profile of this compound.

Role in Drug Discovery and Development

The cyclopropyl group is a bioisostere for phenyl rings and double bonds, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to several advantages:

-

Enhanced Potency: The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile.[1]

This compound serves as a key starting material for introducing this valuable fragment into larger, more complex molecules. It is an ideal candidate for use in diversity-oriented synthesis and the creation of compound libraries for high-throughput screening in drug discovery programs.[13][14] Its aldehyde handle allows for a wide array of subsequent chemical transformations, including multicomponent reactions and "click chemistry" applications.[13][15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] All manipulations should be performed in a well-ventilated fume hood.[18] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5][18]

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive aldehyde group and a conformationally constrained, metabolically robust cyclopropyl ring makes it an attractive building block for the synthesis of novel chemical entities. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development endeavors.

References

-

This compound | C10H10O | CID 15473324. PubChem. Available at: [Link]

-

This compound. BoroPharm Inc. Available at: [Link]

-

This compound. SJZ Chem-Pharm Co., Ltd. Available at: [Link]

-

Safety data sheet. CPAChem. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. Available at: [Link]

-

This compound (C10H10O). PubChemLite. Available at: [Link]

-

Spectroscopy Tutorial: Examples - Example 7. Organic Chemistry at CU Boulder. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Click chemistry in drug development recent trends and application. RJPT. Available at: [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H10O | CID 15473324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Matrix Scientific 2-CYCLOPROPYL-BENZALDEHY-500MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 20034-51-9 [m.chemicalbook.com]

- 6. This compound | BoroPharm Inc. [boropharm.com]

- 7. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. PubChemLite - this compound (C10H10O) [pubchemlite.lcsb.uni.lu]

- 11. 4-CYCLOPROPYLBENZALDEHYDE | 20034-50-8 [chemicalbook.com]

- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. cpachem.com [cpachem.com]

- 17. fishersci.be [fishersci.be]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Management of 2-Cyclopropylbenzaldehyde

For the skilled researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a thorough understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of innovation. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of 2-Cyclopropylbenzaldehyde (CAS No. 20034-51-9), moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

Part 1: Core Hazard Profile and Risk Causality

This compound is an aromatic aldehyde whose reactivity is influenced by both the aldehyde functional group and the strained cyclopropyl ring. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to risk mitigation.

GHS Hazard Identification

The compound is classified with significant hazards that demand rigorous control measures. The primary risks are associated with its irritant properties and acute oral toxicity.[1][2]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[1]

Causality Insight: The aldehyde group (-CHO) is a known irritant, capable of reacting with biological nucleophiles in the skin, eyes, and respiratory tract, leading to inflammation and discomfort. The "harmful if swallowed" classification underscores the need to prevent any ingestion, as systemic effects can occur following absorption.

Logical Hazard Relationship Diagram

This diagram illustrates the immediate risks upon potential exposure, guiding the user from the nature of the hazard to the required preventative action.

Caption: Hazard exposure pathway for this compound.

Part 2: Proactive Risk Mitigation and Exposure Control

Effective safety protocols are proactive, not reactive. They are built on a foundation of engineering controls and appropriate personal protective equipment (PPE), chosen with a clear understanding of the compound's properties and the experimental procedures involved.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, a liquid with the potential to generate irritating vapors, is a certified chemical fume hood.[3]

-

Rationale: A fume hood provides constant, directional airflow that captures and exhausts vapors, preventing them from entering the researcher's breathing zone. This is critical for mitigating the risk of respiratory irritation (H335). All manipulations, including weighing, transferring, and preparing solutions, should be performed within the sash of an operating fume hood.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for robust engineering controls but serves as the essential final barrier. The selection of PPE must be deliberate and based on the specific hazards identified.

| Body Part | Required PPE | Specification and Rationale |

| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Causality: Protects against splashes and aerosols that can cause serious eye irritation (H319).[3][4] A face shield worn over goggles is mandated for procedures with a higher splash risk, such as large-volume transfers. |

| Skin/Body | Chemical-Resistant Lab Coat | Causality: Provides a barrier against accidental skin contact, preventing irritation (H315) and contamination of personal clothing.[3][5] |

| Hands | Chemical-Resistant Gloves | Causality: Prevents direct skin contact and irritation. Nitrile or butyl rubber gloves are recommended.[3][4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin.[6] |

| Respiratory | NIOSH-Approved Respirator (if needed) | Causality: Only required if engineering controls fail or during a large-scale spill cleanup where vapor concentrations may exceed safe limits. A respirator with an organic vapor cartridge would be appropriate.[3] |

Part 3: Standard Operating Procedures (SOPs) for Handling and Storage

A detailed, step-by-step methodology ensures that safety is integrated into the experimental workflow.

Protocol for Routine Laboratory Handling

This protocol outlines the essential steps for safely manipulating this compound in a research setting.

-

Preparation:

-

Confirm that a chemical fume hood is operational and certified.

-

Don all required PPE as specified in the table above.

-

Prepare all necessary equipment (glassware, solvents, balances) and place them inside the fume hood.

-

Ensure an appropriate chemical spill kit is accessible.

-

-

Aliquotting and Transfer:

-

Keep the primary container of this compound tightly sealed when not in use.[7]

-

Perform all transfers of the liquid within the fume hood to contain any vapors.

-

Use appropriate tools (e.g., pipette, syringe) to minimize the risk of splashes.

-

If weighing the liquid, do so in a tared, sealed container within the fume hood.

-

-

Post-Handling:

-

Tightly seal the primary container and any vessels containing the compound.

-

Wipe down the work surface within the fume hood with an appropriate solvent.

-

Carefully remove gloves using the proper technique and dispose of them in the designated hazardous waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[5][6]

-

Workflow for Safe Chemical Handling

Caption: Step-by-step workflow for safe laboratory handling.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][7] Recommended storage temperature is between 2-8°C.[2][8]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][5][7] Aldehydes are prone to slow oxidation in air, which can form benzoic acid derivatives.[9]

-

Container: Keep the container tightly closed to prevent the release of vapors.[5][7]

-

Incompatibilities: Separate from strong oxidizing agents, acids, and bases to avoid vigorous or uncontrolled reactions.

Part 4: Emergency Response and Disposal

Preparedness is key to managing unexpected events like spills or exposures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Medical personnel should be made aware of the chemical involved.[5][10]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5][11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][12] |

Spill Management Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Control: Prevent the spill from spreading or entering drains.[11][13]

-

Absorb: Use an inert, non-combustible absorbent material like sand or vermiculite to soak up the liquid.[9][13]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9][13]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Manage the waste as hazardous in accordance with local, state, and federal regulations.[5][11]

Emergency Decision Logic

Caption: Decision-making flowchart for emergency incidents.

References

-

This compound | C10H10O | CID 15473324 . PubChem, National Center for Biotechnology Information. [Link]

-

MATERIAL SAFETY DATA SHEET . Ekinci Kimya. [Link]

-

SAFETY DATA SHEET - Benzaldehyde . Fisher Scientific. [Link]

-

3-Cyclopropylbenzaldehyde | C10H10O | CID 10725488 . PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - Benzaldehyde . Durham Tech (Sigma-Aldrich). [Link]

-

Safety data sheet - Benzaldehyde-DNPH . CPAchem. [Link]

-

Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

-

BENZALDEHYDE MSDS . Techno PharmChem. [Link]

-

Safety Data Sheet: Benzaldehyde . Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

-

BENZALDEHYDE EXTRA PURE MSDS . Loba Chemie. [Link]

-

This compound (C10H10O) . PubChemLite. [Link]

-

Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

Sources

- 1. This compound | C10H10O | CID 15473324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20034-51-9 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. ekincikimya.com.tr [ekincikimya.com.tr]

- 5. fishersci.fr [fishersci.fr]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound CAS#: 20034-51-9 [m.chemicalbook.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. fishersci.be [fishersci.be]

- 11. aksci.com [aksci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Cyclopropylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Cyclopropylbenzaldehyde. As a significant intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals, its preparation is of considerable interest. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, this guide reconstructs the most probable historical synthetic pathways based on the foundational principles of organic chemistry prevalent in the mid-20th century. We will delve into the early chemistry of cyclopropanes, the electronic influence of the cyclopropyl group on aromatic systems, and plausible historical synthetic methodologies, including electrophilic formylation and cyclopropanation strategies. This document details these likely historical methods with a focus on their chemical logic, reaction mechanisms, and detailed experimental protocols. Quantitative data is summarized in comparative tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Confluence of a Strained Ring and a Versatile Functional Group

The cyclopropyl group, the smallest of the cycloalkanes, has long captivated the interest of organic chemists. Its inherent ring strain of approximately 27.5 kcal/mol results in unusual bonding, with the carbon-carbon bonds exhibiting significant p-character.[1] This unique electronic nature allows the cyclopropyl moiety to act as a potent modulator of molecular properties. In medicinal chemistry, the introduction of a cyclopropyl group can enhance metabolic stability, improve potency by enforcing a bioactive conformation, and fine-tune physicochemical properties.[1][2][3][4][5]

Benzaldehyde and its derivatives, on the other hand, are foundational building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The combination of a cyclopropyl group and a benzaldehyde moiety, particularly with the cyclopropyl group at the ortho position, presents a synthetically valuable intermediate with a unique steric and electronic profile. This guide explores the likely historical pathways that would have led to the first synthesis of this compound, drawing upon the key developments in the chemistry of cyclopropanes and aromatic substitution reactions.

Foundational Discoveries: The Dawn of Cyclopropane Chemistry

The journey to this compound begins with the first synthesis of its parent carbocycle, cyclopropane. In 1881, August Freund successfully prepared cyclopropane via an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.[6] However, it was not until the mid-20th century that more general and reliable methods for the synthesis of cyclopropane rings became available. A landmark development was the Simmons-Smith reaction, reported in 1958, which involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple.[2][7] This reaction provided a stereospecific route to a wide variety of cyclopropane-containing molecules.

Plausible Historical Synthetic Routes to this compound

The first synthesis of this compound likely occurred as an extension of the growing interest in the chemistry of cyclopropylarenes in the latter half of the 20th century. Early studies on the electrophilic aromatic substitution of cyclopropylbenzene established the cyclopropyl group as an activating, ortho, para-directing substituent.[8] This critical understanding opens up two logical and historically plausible synthetic strategies.

Route A: Electrophilic Formylation of Cyclopropylbenzene

Given the ortho, para-directing nature of the cyclopropyl group, a direct formylation of cyclopropylbenzene would be a logical approach to this compound. Several classical formylation reactions could have been employed.

The Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure with a catalyst system of aluminum chloride and copper(I) chloride, is a plausible method.

Experimental Protocol: Gattermann-Koch Formylation of Cyclopropylbenzene

-

Apparatus: A high-pressure autoclave equipped with a stirrer and gas inlet.

-

Reagents:

-

Cyclopropylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Copper(I) chloride (CuCl)

-

Dry benzene (as solvent)

-

Carbon monoxide (CO) gas

-

Hydrogen chloride (HCl) gas

-

-

Procedure:

-

The autoclave is charged with anhydrous aluminum chloride, copper(I) chloride, and dry benzene under an inert atmosphere.

-

The mixture is cooled, and cyclopropylbenzene is added.

-

The autoclave is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride gas.

-

The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.

-

After the reaction is complete, the pressure is carefully released, and the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting mixture of ortho- and para-cyclopropylbenzaldehyde is purified by fractional distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a high-pressure autoclave is necessary to maintain a sufficient concentration of the gaseous reactants (CO and HCl) in the reaction mixture.

-

Anhydrous conditions are critical as aluminum chloride is highly reactive towards water.

-

The copper(I) chloride co-catalyst is essential for the formation of the formyl cation electrophile.

-

The acidic workup is required to hydrolyze the intermediate complex and liberate the aldehyde product.

Diagram of the Gattermann-Koch Reaction Pathway:

Caption: Gattermann-Koch formylation of cyclopropylbenzene.

Route B: Cyclopropanation of an ortho-Substituted Benzene Derivative

An alternative strategy would involve introducing the cyclopropyl ring onto a pre-functionalized benzene ring. A plausible precursor would be 2-vinylbenzaldehyde, which could be subjected to a Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Vinylbenzaldehyde

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

2-Vinylbenzaldehyde

-

Zinc-copper couple (Zn-Cu)

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

A suspension of the zinc-copper couple in anhydrous diethyl ether is placed in the reaction flask under a nitrogen atmosphere.

-

A solution of diiodomethane in anhydrous diethyl ether is added to the flask, and the mixture is gently heated to initiate the formation of the organozinc carbenoid (iodomethyl)zinc iodide.

-

A solution of 2-vinylbenzaldehyde in anhydrous diethyl ether is added dropwise to the reaction mixture.

-

The reaction is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the excess zinc is filtered off.

-

The filtrate is washed successively with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by distillation under reduced pressure or by column chromatography.

-

Causality Behind Experimental Choices:

-

The zinc-copper couple is used to generate the active Simmons-Smith reagent. The copper facilitates the reaction.

-

Anhydrous conditions are essential as the organozinc reagent is sensitive to moisture.

-

The use of diethyl ether as a solvent is common for this reaction as it is relatively inert and effectively solvates the reagents.

-

The workup with ammonium chloride quenches any remaining organozinc species.

Diagram of the Simmons-Smith Reaction Workflow:

Caption: Simmons-Smith cyclopropanation workflow.

Spectroscopic Characterization

The identity and purity of this compound would have been confirmed using the spectroscopic techniques available at the time, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data for this compound | |

| ¹H NMR | The proton NMR spectrum would be expected to show a characteristic aldehyde proton singlet between 9.5 and 10.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm). The protons of the cyclopropyl ring would appear as complex multiplets in the upfield region (typically 0.5-2.5 ppm). |

| ¹³C NMR | The carbon NMR spectrum would show a carbonyl carbon signal for the aldehyde at around 190-200 ppm. The aromatic carbons would appear in the 120-150 ppm region, and the cyclopropyl carbons would be observed in the upfield region (typically below 20 ppm). |

| IR Spectroscopy | The IR spectrum would exhibit a strong carbonyl (C=O) stretching absorption for the aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aldehyde proton would be visible around 2820 and 2720 cm⁻¹. Aromatic C=C stretching absorptions would be present in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀O, 146.19 g/mol ). |

Evolution of Synthetic Methodologies

While the classical methods described above are plausible for the initial synthesis of this compound, modern organic synthesis has provided more efficient and versatile routes. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. A modern approach might involve the coupling of an ortho-substituted benzaldehyde derivative (e.g., 2-bromobenzaldehyde) with a cyclopropyl organometallic reagent (e.g., cyclopropylboronic acid in a Suzuki coupling).[9] These contemporary methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to their historical counterparts.

Applications in Medicinal Chemistry and Drug Development

The interest in this compound and related structures has grown significantly with the appreciation of the cyclopropyl group's utility in drug design. The ortho-substitution pattern creates a specific spatial arrangement of the cyclopropyl and aldehyde groups, which can be exploited to design molecules that fit into the binding pockets of biological targets with high affinity and selectivity. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for biological screening.

Conclusion

The precise historical moment of the first synthesis of this compound remains elusive in the readily available scientific literature. However, based on the foundational principles of organic chemistry established in the mid-20th century, a logical and plausible history of its discovery can be reconstructed. The understanding of the cyclopropyl group as an ortho, para-director in electrophilic aromatic substitution would have naturally led to attempts at the direct formylation of cyclopropylbenzene. Concurrently, the development of robust cyclopropanation methods like the Simmons-Smith reaction provided a complementary pathway starting from a pre-functionalized benzaldehyde. These early synthetic endeavors, though perhaps not as efficient as modern methods, laid the groundwork for the eventual use of this compound as a valuable building block in contemporary organic synthesis and medicinal chemistry. The enduring utility of this molecule is a testament to the pioneering work of early organic chemists in exploring the reactivity of strained ring systems and developing the foundational reactions that continue to be the bedrock of the field.

References

-

Grafiati. (2022). Dissertations / Theses: 'Synthesis of cyclopropanes'. Available at: [Link]

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry, 297, 117951.

- Carreira, E. M. (2018).

- Novel processes for the synthesis of cyclopropyl compounds. (2005).

-

Cyclopropanation. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (n.d.). MDPI.

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).

- Process for the preparation of cyclopropylmethanol. (n.d.).

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

- Synthesis of Cyclopropanes via Hydrogen-Borrowing C

- ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 25. Palladium( 0)-Catalyzed Coupling Reactions of 2Alkoxy1-ethynylcyclopropanes with Aryl and Ethenyl Halides. (n.d.).

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). Chemical Reviews.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.

- Process for the preparation of cycloaliphatic aldehydes. (n.d.).

- Synthesis of Cyclopropanes. (2018). University of Kentucky College of Arts & Sciences.

- ENANTIOSELECTIVE CYCLOPROPANATIONS OF ALLENES AND THEIR APPLICATION TO THE TOTAL SYNTHESIS OF CLAVINE ALKALOIDS. (2014). D-Scholarship@Pitt.

- Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. (n.d.).

- Forrest, G., Vilcins, G., & Lephardt, J. O. (1976). Structural characterization of cyclopropyl pyridyl ketones by i.r. and Raman spectroscopy. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(4), 889-892.

- A Nuclear Magnetic Resonance Evaluation of Cyclopropyl Participation in Rigid, Tricyclic Cyclapropyl Ketones. (n.d.). ElectronicsAndBooks.

- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.

- Reactivity of electrophilic cyclopropanes. (n.d.). PubMed Central.

- Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles†. (2024).

- Commonly used methods for cyclopropanation reactions. (n.d.).

- Cyclopropanation process. (n.d.).

- ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. (n.d.).

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

- Process for the preparation of cyclopropane derivatives and compounds produced therein. (n.d.).

- The Reactions of Cyclopropyl(methyl)bromonium Ion with Benzene in the Gas Phase. (1982). Journal of the Chemical Society, Perkin Transactions 2, 461-464.

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- Search for cyclopropylbenzene conformers by studying the S1←S0 electronic transition. (2007). Journal of Molecular Structure, 834-836, 109-112.

- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society.

- Cyclopropylbenzene. (n.d.). PubChem.

- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (n.d.). PubMed Central.

- Benzaldehyde derivatives, their preparation and application. (n.d.).

- Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015, November 11). [Video]. YouTube.

-

Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Benzaldehyde derivative and process for its preparation. (n.d.).

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. benchchem.com [benchchem.com]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. ethz.ch [ethz.ch]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Cyclopropylbenzaldehyde (C₁₀H₁₀O), a valuable building block in organic synthesis and medicinal chemistry. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for accurate structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound is an aromatic aldehyde featuring a cyclopropyl group at the ortho position to the formyl group. This unique structural arrangement, with the strained three-membered ring adjacent to the carbonyl and aromatic systems, imparts distinct electronic and conformational properties that are reflected in its spectroscopic signatures. The cyclopropyl group, with its "pseudo-unsaturated" character, can act as a π-electron donor, influencing the electron density of the aromatic ring and the reactivity of the aldehyde functionality.[1] A thorough understanding of its spectroscopic profile is paramount for its effective utilization in the synthesis of complex molecular architectures, including active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Key Features of the ¹H NMR Spectrum:

-

Aldehydic Proton: A singlet is typically observed in the downfield region, around δ 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.[2]

-

Aromatic Protons: The four protons on the benzene ring appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution, these protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling.[3]

-

Cyclopropyl Protons: The protons of the cyclopropyl group typically resonate in the upfield region of the spectrum. The methine proton (CH) attached to the aromatic ring will appear as a multiplet, while the four methylene protons (CH₂) will also show complex splitting patterns due to both geminal and vicinal coupling. The upfield chemical shift of cyclopropyl protons is a characteristic feature attributed to the ring current effect of the cyclopropane ring.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aldehydic-H | ~10.3 | s |

| Aromatic-H | 7.2 - 7.9 | m |

| Cyclopropyl-CH | ~2.5 | m |

| Cyclopropyl-CH₂ | 0.7 - 1.2 | m |

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Key Features of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears as a weak signal in the far downfield region of the spectrum, typically around δ 192 ppm.[6]

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 125-150 ppm). The carbon attached to the cyclopropyl group and the carbon of the aldehyde group will have characteristic chemical shifts.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon appearing further downfield than the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C=O | ~192 |

| Aromatic C-CHO | ~136 |

| Aromatic C-Cyclopropyl | ~148 |

| Aromatic C-H | 126 - 134 |

| Cyclopropyl-CH | ~15 |

| Cyclopropyl-CH₂ | ~10 |

Note: Predicted data is based on computational models and may vary from experimental values.

Experimental Protocol for NMR Analysis:

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary to obtain a good spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Diagram of NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the aldehyde and aromatic moieties.

Key Vibrational Modes:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹ for the carbonyl group of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes.[7][8]

-

Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H stretch of the aldehyde group, appearing around 2820 cm⁻¹ and 2720 cm⁻¹. The appearance of two bands is often due to Fermi resonance.[9][10]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

-

Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are expected to appear in the region of 3000-3100 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Cyclopropyl C-H Stretch | ~3050 | Medium-Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak-Medium |

| C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly on the ATR crystal.[11] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (146.19 g/mol ).[12] For high-resolution mass spectrometry, the exact mass would be observed.

-

[M-H]⁺ Fragment: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, resulting in a prominent peak at m/z [M-1].[13]

-

[M-CHO]⁺ Fragment: Loss of the entire formyl group (-CHO) would lead to a fragment ion at m/z [M-29].

-

Fragments from the Cyclopropyl Group: Fragmentation of the cyclopropyl ring can also occur.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 146.07 |

| [M+H]⁺ | 147.08 |

| [M+Na]⁺ | 169.06 |

| [M-H]⁻ | 145.07 |

Note: Predicted data from PubChemLite.[14] Experimental fragmentation patterns may vary.

Experimental Protocol for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.[15]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-